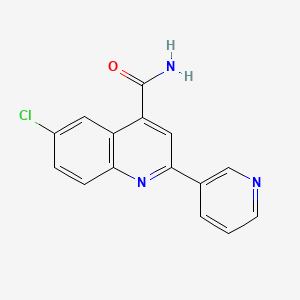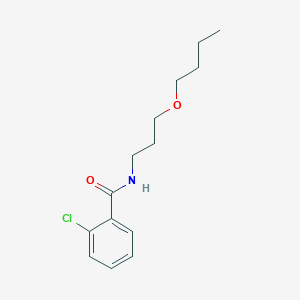![molecular formula C18H19ClFNOS2 B4759220 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4759220.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of salt and water across epithelial cells in various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can result in the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide.
Mechanism of Action
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 acts as a competitive inhibitor of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide by binding to the cytoplasmic regulatory domain of the protein. This binding prevents the opening of the chloride channel, thereby reducing the transport of salt and water across epithelial cells. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 has been shown to be particularly effective at inhibiting N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide function in the presence of certain disease-causing mutations, such as the F508del mutation.
Biochemical and Physiological Effects:
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 can reduce the secretion of mucus and pro-inflammatory cytokines in airway epithelial cells. In vivo studies in animal models of cystic fibrosis have shown that N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 can improve lung function and reduce bacterial colonization.
Advantages and Limitations for Lab Experiments
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 has several advantages for use in lab experiments. It is a highly specific inhibitor of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide, which allows researchers to selectively target this protein without affecting other ion channels or transporters. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 is also relatively easy to use and has a well-established protocol for in vitro and in vivo experiments. However, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 does have some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172. One area of focus is the development of more potent and selective N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide inhibitors that can be used to treat cystic fibrosis and other N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide-related disorders. Another area of interest is the use of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 as a tool for investigating the role of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide in other physiological processes, such as pancreatic secretion and sweat gland function. Finally, there is ongoing research into the potential use of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 as a therapeutic agent for other diseases, such as chronic obstructive pulmonary disease and asthma.
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 has been extensively studied in the context of cystic fibrosis research. It has been shown to be a potent and selective inhibitor of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide function, with an IC50 value of approximately 300 nM. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamideinh-172 has been used to investigate the role of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(phenylthio)propanamide in various physiological processes, including epithelial fluid transport, mucus secretion, and bacterial infection.
properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNOS2/c19-16-7-4-8-17(20)15(16)13-23-12-10-21-18(22)9-11-24-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIXOSOHDYEKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCSCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4759142.png)
![5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B4759147.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4759148.png)

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide](/img/structure/B4759162.png)
![1-(4-ethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4759184.png)

![N-(2,5-dimethoxyphenyl)-2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759191.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4759205.png)
![N-(3-chloro-4-fluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4759210.png)
![3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4759218.png)


![N-(4-ethoxyphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4759258.png)